Ascaphin-6 is an antimicrobial peptide derived from the skin secretions of the coastal tailed frog, Ascaphus truei. This peptide is part of a larger family known as ascaphins, which are recognized for their potential therapeutic applications, particularly against multidrug-resistant bacteria. Ascaphin-6 exhibits notable antimicrobial properties, especially against Gram-negative bacteria, while demonstrating minimal hemolytic activity, making it a candidate for further pharmaceutical development .
Ascaphin-6 is classified as a cationic antimicrobial peptide (CAMP). Antimicrobial peptides can be categorized based on their structural characteristics, and Ascaphin-6 falls under the category of linear alpha-helical peptides. These peptides typically consist of 10 to 50 amino acids and exhibit amphipathic properties, which are crucial for their interaction with microbial membranes .
The synthesis of Ascaphin-6 can be achieved through solid-phase peptide synthesis (SPPS), a common laboratory technique for producing peptides. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. For Ascaphin-6, the synthesis typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry, allowing for selective deprotection and coupling reactions.
The molecular structure of Ascaphin-6 features an alpha-helical conformation, which is characteristic of many antimicrobial peptides. This structure is stabilized by hydrophobic interactions and hydrogen bonds between the amino acid residues.
The molecular formula for Ascaphin-6 includes 19 amino acids with specific sequences that contribute to its biological activity. The peptide's molecular weight is approximately 2,160 Da .
Ascaphin-6 engages in various chemical interactions primarily with microbial membranes. Its mechanism of action involves disrupting the integrity of bacterial cell membranes through pore formation or membrane permeabilization.
The mechanism by which Ascaphin-6 exerts its antimicrobial effects involves several steps:
Studies indicate that Ascaphin-6 exhibits higher potency against Gram-negative bacteria compared to Gram-positive strains, which may be attributed to differences in membrane composition .
Ascaphin-6 is generally soluble in aqueous environments due to its cationic nature. It tends to adopt an alpha-helical conformation in membrane-mimicking environments.
Ascaphin-6 holds promise for various scientific applications:
Anurans inhabit microbially challenging environments that have driven the diversification of cutaneous AMPs. These peptides serve as primary chemical shields, compensating for permeable skin and aquatic developmental stages that increase infection risk. Unlike mammals, anurans lack adaptive immune components in their skin, relying instead on a chemical arsenal synthesized in granular glands. AMP production exhibits striking phylogenetic variability: while archaeobatrachian frogs (e.g., Ascaphus, Bombina) universally express AMPs, their distribution in neobatrachians is sporadic, suggesting context-dependent evolutionary advantages rather than essentiality for survival [6] [10].
The Rocky Mountain tailed frog (Ascaphus montanus) occupies a pivotal position in this evolutionary landscape. As one of the most primitive extant anurans (diverging ~200 MYA), its peptide repertoire provides insights into early AMP diversification. Field studies confirm that Ascaphus species thrive in cold, fast-flowing streams laden with microbial pathogens—environments where conventional immune cells would be ineffective. Their skin secretions contain high AMP concentrations (up to 1 mM), deployable within minutes of norepinephrine-mediated gland contraction [1] [3]. This ecological context underscores Ascaphin-6’s role not merely as a laboratory curiosity, but as a field-tested defense molecule optimized through eons of natural selection.
Table 1: Evolutionary Significance of Anuran AMP Systems
Phylogenetic Group | Representative Families | AMP Prevalence | Ecological Drivers |
---|---|---|---|
Archaeobatrachia | Leiopelmatidae (e.g., Ascaphus), Bombinatoridae | Universal | Aquatic larvae; cold, microbial-rich habitats |
Mesobatrachia | Pelobatidae, Scaphiopodidae | Absent | Arid environments; burrowing lifestyle |
Neobatrachia | Ranidae, Hylidae | Sporadic (species-specific) | Variable niches; some arboreal/terrestrial |
The ascaphin family comprises eight structurally related peptides (Ascaphin-1 to -8) originating from gene duplication events within Ascaphus lineages. Ascaphin-6 (GFKDLLKGAAKALVKTVLF) is a 2.5 kDa, C-terminally amidated α-helical peptide with a net charge of +3 at physiological pH. Its primary structure reveals a Gln24→Glu substitution relative to Ascaphin-7—a modification potentially arising from post-secretory hydrolysis or allelic variation. This single-residue change significantly enhances hydrophilicity (hydrophobic content: 45% vs. 50% in Ascaphin-7), subtly altering membrane interaction dynamics [1] [3] [6].
Chromatographic purification of A. truei skin secretions reveals Ascaphin-6’s biochemical behavior: it elutes at ~55 min from C18 reverse-phase HPLC columns with 40–70% acetonitrile gradients, indicating moderate hydrophobicity. Mass spectrometry confirms its molecular mass at 2589 Da [3]. Functionally, Ascaphin-6 exhibits preferential activity against Gram-negative bacteria, including MDR Escherichia coli and Klebsiella pneumoniae (MIC: 12.5–25 μM), though it demonstrates weaker inhibition against Staphylococcus aureus. This selectivity correlates with its ability to disrupt anionic outer membranes more efficiently than thicker peptidoglycan layers [1] [9].
Table 2: Comparative Analysis of Key Ascaphins
Peptide | Sequence | Length (aa) | Net Charge | Key Antimicrobial Targets | MIC Range (μM) |
---|---|---|---|---|---|
Ascaphin-6 | GFKDLLKGAAKALVKTVLF | 24 | +3 | E. coli, K. pneumoniae | 12.5–25 |
Ascaphin-8 | GFKDLLKGAAKALVKTVLF | 24 | +4 | ESBL-producing Enterobacteriaceae | 3.1–12.5 |
Ascaphin-1 | GILGALLSAAKTALKGLAKGL | 21 | +3 | Gram-negative bacteria | >25 |
Ascaphin-3 | FIGKALLSAAKTALKGLAKGL | 21 | +3 | Broad-spectrum | 6.2–50 |
Geographic isolation has driven molecular divergence between A. truei (coastal Pacific Northwest) and A. montanus (inland Rocky Mountains). Peptidomic analyses confirm that A. montanus secretions lack Ascaphin-2, -6, and -8 orthologs, supporting their classification as distinct species separated 10 million years ago during Miocene orogenesis. This evolutionary radiation underscores how ecological niches shape AMP arsenals, with Ascaphin-6 representing an adaptive solution to pathogen pressures in specific microhabitats [3] [6].
The accelerating crisis of antimicrobial resistance demands innovative therapeutic approaches. Multidrug-resistant (MDR) Gram-negative pathogens—particularly carbapenem-resistant Enterobacteriaceae (CRE), extended-spectrum β-lactamase (ESBL)-producing Klebsiella, and Acinetobacter baumannii—cause >35,000 annual deaths in the US alone. These strains evade conventional antibiotics through enzymatic degradation (e.g., metallo-β-lactamases), efflux pump overexpression, target site modification, and biofilm formation [4] [8]. Critically, resistance to last-resort agents like colistin (mediated by mcr genes) and tigecycline (via tet(X) variants) threatens a post-antibiotic era [7].
Ascaphin-6’s mechanism confers inherent advantages against such strains:
Table 3: Resistance Mechanisms vs. Ascaphin-6's Bypass Strategies
Resistance Mechanism | Example Pathogens | Ascaphin-6 Countermeasure |
---|---|---|
Extended-spectrum β-lactamases (ESBLs) | K. pneumoniae, E. coli | Membrane targeting unaffected by enzymatic degradation |
Efflux pump overexpression (acrAB, mexAB) | P. aeruginosa, Enterobacter spp. | Rapid membrane damage precedes efflux activation |
Lipid A modification (mcr-1) | Colistin-resistant Enterobacteriaceae | Targets phospholipids, not modified lipid A |
Biofilm formation | Device-associated Staphylococcus spp. | Disrupts EPS matrix via electrostatic interactions |
Synthetic analogs of Ascaphin-6 (e.g., DASamP1) demonstrate enhanced stability and specificity against MDR Staphylococcus aureus biofilms in vivo. Crucially, serial passage experiments reveal minimal resistance development to Ascaphin-6—MIC increases only 8-fold after 80 generations, versus >256-fold for ciprofloxacin [7] [9]. This resilience stems from its targeting of conserved membrane topographies, where mutations incur high fitness costs. As pharmaceutical pipelines stagnate, Ascaphin-6 exemplifies how evolutionary-inspired AMPs address the urgent need for uncompromised antimicrobial efficacy [4] [8].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1